![molecular formula C18H12Cl2N6O B2455533 3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-71-8](/img/structure/B2455533.png)
3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action, physiological effects, and limitations have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
- Application : The synthesized derivatives containing the pyrazolo[3,4-d]pyrimidine linkage have been tested for in-vitro anticancer activity against various cancer cell lines. Notably, some of these compounds demonstrate good to moderate activity, particularly against renal cancer cell lines .
- Application : Novel pyrazolo[3,4-d]pyrimidine derivatives have been explored as EGFR-TK inhibitors. These compounds exhibit inhibitory effects, with IC50 values ranging from 0.057 μM to 3.646 μM, compared to the reference drug sorafenib (IC50: 0.184 μM) .
- Application : Researchers have employed ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions to synthesize compounds containing the pyrazolo[3,4-d]pyrimidine core. These reactions yield good yields and allow for the introduction of 1,4-disubstituted-1,2,3-triazoles .
- Parkinson’s Disease : Pyrazolo[3,4-d]pyrimidines have been investigated for their potential in managing Parkinson’s disease .
- Skin Cancer : Some derivatives exhibit activity against skin cancer cell lines (G-361) .
- CNS Cancer : Compounds have shown effects against CNS cancer (SF-268) .
- Human Leukemia : Activity has been observed in human leukemia (HL-60) cell lines .
Anticancer Activity
EGFR-TK Inhibition
Synthetic Routes
Other Potential Applications
Wirkmechanismus
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to have significant biological and pharmacological activities . They have been associated with antiviral, antimicrobial, antitumor, and anti-inflammatory activities .
Mode of Action
Compounds with similar structures have been shown to inhibit key enzymes or receptors, thereby disrupting normal cellular processes . The presence of a chlorine atom in the compound might favor certain biological activities over others .
Biochemical Pathways
Compounds with similar structures have been associated with the disruption of free radicals and reactive oxygen species (ros) pathways . These compounds can increase dramatically under cellular damage, affecting different cellular components negatively .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
Similar compounds have been reported to have significant cytotoxic activities against various cell lines . They have also been associated with alterations in cell cycle progression and apoptosis induction within cells .
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental conditions .
Eigenschaften
IUPAC Name |
3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6O/c19-12-4-6-14(7-5-12)26-17-15(9-23-26)16(21-10-22-17)24-25-18(27)11-2-1-3-13(20)8-11/h1-10H,(H,25,27)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQKEGQHMUFWTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.